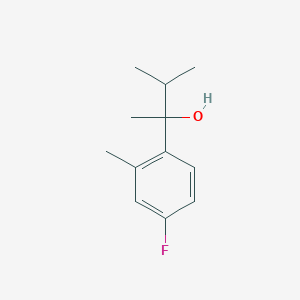

2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol

Description

2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a fluorinated aromatic ring and a branched alkyl chain. The fluorine atom at the 4-position of the phenyl ring likely enhances electronegativity and influences solubility and reactivity, while the methyl groups on the butan-2-ol backbone contribute to steric effects and lipophilicity .

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-8(2)12(4,14)11-6-5-10(13)7-9(11)3/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHOHTWTUFBPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

It features a fluoro-substituted aromatic ring and a tertiary alcohol, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains. For instance, compounds similar in structure have shown moderate to strong inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound is being investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, indicating its role as a potential therapeutic agent.

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Antifungal | Candida albicans | 15.0 | |

| Anticancer | MCF-7 (Breast Cancer) | 8.0 | |

| Anticancer | HeLa (Cervical Cancer) | 10.5 |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results indicated significant antibacterial activity with MIC values ranging from 10 to 20 µM against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (MCF-7 and HeLa), the compound demonstrated a dose-dependent response with IC50 values indicating effective inhibition of cell growth at concentrations below 15 µM.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For example, modifications at the fluoro-substituted position have been shown to improve receptor binding affinity and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs

- 2-Methyl-4-phenylbutan-2-ol (CAS: 103-05-9): This analog lacks the fluorine atom and the 2-methyl group on the phenyl ring. Its molecular formula is C₁₁H₁₆O (MW: 164.24 g/mol). The absence of fluorine reduces polarity, which may lower boiling points compared to fluorinated derivatives.

- Chlorine’s larger atomic radius may also affect steric interactions in biological systems .

Branching and Alcohol Position

3-Methyl-2-phenylbutan-1-ol (CAS: 519183-78-9) :

Unlike the tertiary alcohol in the target compound, this is a primary alcohol (hydroxyl group at position 1). This structural difference impacts hydrogen-bonding capacity and reactivity. Its molecular formula is C₁₁H₁₆O (MW: 164.24 g/mol) .2-Methyl-3-buten-2-ol (CAS: 115-18-4) :

A cyclic analog with a double bond (C=C), this compound has a lower boiling point (98–99°C) and density (0.824 g/cm³) compared to saturated alcohols. The absence of an aromatic ring reduces its stability under oxidative conditions .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-(4-Fluoro-2-methylphenyl)-3-methyl-butan-2-ol | Not available | C₁₂H₁₅FO | 194.25 (calculated) | Not reported | Not reported |

| 2-Methyl-3-buten-2-ol | 115-18-4 | C₅H₁₀O | 86.13 | 98–99 | 0.824 |

| 3-Methyl-2-buten-1-ol | 556-82-1 | C₅H₁₀O | 86.13 | 140 | 0.84 |

| 2-(3-Chloro-4-fluorophenyl)butan-2-ol | 1379366-86-5 | C₁₀H₁₂ClFO | 202.65 | Not reported | Not reported |

Key Research Findings

- Steric and Electronic Effects: The fluorine atom in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, a trend observed in pharmaceuticals .

- Crystal Packing : In related fluorinated indoles, the N–H group interacts with π systems rather than forming conventional hydrogen bonds, suggesting unique solid-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.